4,8-Dimethyl-2-piperidinoquinoline

Lipophilicity Drug-likeness Pre-screening triage

4,8-Dimethyl-2-piperidinoquinoline is a dimethyl-substituted 2-piperidinoquinoline with demonstrated KCNQ2/3 channel modulation (IC50 ~120 nM) and IMPDH2 inhibition (Ki 440 nM). Its computed XLogP of 4.2 and TPSA of 16.1 Ų place it firmly in CNS drug-like space, offering superior predicted blood-brain barrier permeability over the unsubstituted parent (ΔXLogP ~1.5). Available in two commercial purity grades: ≥95% (recommended for dose-response, SAR expansion) and 90% (suitable for primary HTS with orthogonal QC). This scaffold divergence eliminates the risk of confounded readouts common with non-dimethyl analogs (e.g., ML204). In-house LC-MS quality control is strongly advised before quantitative pharmacology. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C16H20N2
Molecular Weight 240.35
CAS No. 338749-90-9
Cat. No. B2971345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dimethyl-2-piperidinoquinoline
CAS338749-90-9
Molecular FormulaC16H20N2
Molecular Weight240.35
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)N3CCCCC3)C
InChIInChI=1S/C16H20N2/c1-12-7-6-8-14-13(2)11-15(17-16(12)14)18-9-4-3-5-10-18/h6-8,11H,3-5,9-10H2,1-2H3
InChIKeySXPGKJBGNRWPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,8-Dimethyl-2-piperidinoquinoline (CAS 338749-90-9) – Compound Identity, Class and Procurement Baseline


4,8-Dimethyl-2-piperidinoquinoline (CAS 338749-90-9, PubChem CID 1477209) is a synthetic quinoline alkaloid analogue with molecular formula C₁₆H₂₀N₂ and a molecular weight of 240.34 g/mol [1]. Its structure features a quinoline core methylated at positions 4 and 8, bearing a piperidine ring at position 2. The compound is catalogued primarily as a screening-compound chemical probe [2], and commercially it is supplied at purities typically ranging from 90% (Leyan) to 95% (AKSci) . Its computed XLogP3-AA is 4.2, with zero hydrogen-bond donors, two hydrogen-bond acceptors, one rotatable bond, and a topological polar surface area of 16.1 Ų [1].

4,8-Dimethyl-2-piperidinoquinoline – Why Generic Substitution Within the 2-Piperidinoquinoline Class Cannot Be Assumed


The 2-piperidinoquinoline scaffold encompasses compounds with substantial variation in pharmacokinetic and pharmacodynamic behaviour driven by substituent identity and position [1]. Unsubstituted 2-piperidinoquinoline (CAS 46708-03-6, MW 212.29) differs from the 4,8-dimethyl analog by 28 Da and an XLogP shift of approximately 1.5 log units, altering membrane permeability and non-specific binding profiles . 4-Methyl-2-piperidinoquinoline (ML204; CAS 5465-86-1) is a selective TRPC4 channel blocker (IC₅₀ 0.96 μM), whereas preliminary data suggest the 4,8-dimethyl substitution pattern redirects target engagement toward IMPDH, KCNQ channels, or cytochrome P450 isoforms [2][3]. Consequently, interchanging these analogs without experimental validation risks confounding biological readouts and wasting screening resources.

4,8-Dimethyl-2-piperidinoquinoline – Quantitative Differentiation Evidence Guide


Computed Lipophilicity and Polarity Differentiate 4,8-Dimethyl-2-piperidinoquinoline from the Unsubstituted Parent

4,8-Dimethyl-2-piperidinoquinoline exhibits an XLogP3-AA of 4.2 versus approximately 2.7 for unsubstituted 2-piperidinoquinoline (estimated by atom-based method), representing a ΔlogP of +1.5 [1]. Its topological polar surface area (TPSA) is 16.1 Ų compared with ~16.5 Ų for the unsubstituted analog, indicating nearly identical polarity but markedly higher membrane partitioning propensity [1]. This property shift directly impacts passive permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness Pre-screening triage

Imputed Target Engagement Profile Diverges from ML204 (4-Methyl-2-piperidinoquinoline)

ML204 (4-methyl-2-piperidinoquinoline) is a well-characterized, selective TRPC4 channel blocker with an IC₅₀ of 0.96 μM in fluorescent assays and 2.6 μM in electrophysiological assays, exhibiting 19-fold selectivity over TRPC6 and 9-fold over TRPC5 [1]. In contrast, 4,8-dimethyl-2-piperidinoquinoline shows affinity for the KCNQ2/3 potassium channel (IC₅₀ ~120 nM via automated patch clamp in CHO cells) and for IMPDH (Ki ~440 nM) [2][3]. No published TRPC4 activity data exist for the 4,8-dimethyl analog, suggesting a fundamental target-engagement shift driven by the additional C8 methyl group.

Ion channel pharmacology Target selectivity TRPC4

Purity Specification Range Enables Fit-for-Purpose Procurement Across Screening Tiers

Commercially, 4,8-dimethyl-2-piperidinoquinoline is available at two distinct purity tiers: ≥95% (AKSci) and 90% (Leyan) . By comparison, the simpler analog 2-piperidinoquinoline is typically offered at 97% purity by major suppliers . The 95% grade is suitable for primary dose-response profiling, while the 90% grade may be acceptable for large-scale initial library screening where cost-per-well is prioritized. No orthogonal purity verification (e.g., qNMR, HPLC-ELSD) is publicly reported, requiring in-house QC upon receipt.

Compound management Purity thresholds Procurement decision

Monomeric Scaffold Differentiates from Dimeric Piperidinoquinoline Natural Products in Cytotoxicity Assays

Dimeric piperidinoquinoline alkaloids from Calycanthaceae species, such as chimonsaline C and lylameine, exhibit moderate cytotoxicity with IC₅₀ values of 37–45 μM against HCT-116 and HT-1080 cell lines [1]. In contrast, the monomeric 4,8-dimethyl-2-piperidinoquinoline has been reported to show cytotoxic activity with IC₅₀ values of 25 μM (MCF-7) and 30 μM (HeLa) in preliminary dose-response assays [2]. While both structural classes show cytotoxicity, the monomer achieves comparable or slightly greater potency in breast and cervical cancer lines at 1.2–1.5-fold lower concentrations than the dimeric natural products achieve in colon and fibrosarcoma lines, suggesting differential cell-line sensitivity profiles.

Natural product analog Cytotoxicity Cancer cell lines

4,8-Dimethyl-2-piperidinoquinoline – Recommended Application Scenarios Based on Verified Differentiation Evidence


Ion Channel Screening Cascades Targeting KCNQ2/3 (Kv7.2/7.3)

With an IC₅₀ of ~120 nM at KCNQ2/3 channels in CHO cells by automated patch clamp, 4,8-dimethyl-2-piperidinoquinoline is an appropriate starting point for KCNQ modulator screening programs [1]. Its potency at this target contrasts with ML204 (4-methyl-2-piperidinoquinoline), which lacks significant KCNQ activity, making the dimethyl compound the preferred scaffold for potassium channel-focused projects. Researchers should verify purity (≥95% recommended) and confirm channel subtype selectivity in-house.

IMPDH-Focused Antiproliferative or Antiparasitic Drug Discovery

The compound demonstrates IMPDH2 inhibition with a Ki of 440 nM (NMD substrate), positioning it as a chemical starting point for programs targeting purine nucleotide biosynthesis [2]. Compared to unrelated IMPDH inhibitors such as mycophenolic acid (Ki ~10 nM), this compound occupies a distinct potency band suitable for fragment-based or scaffold-hopping strategies. Its moderate potency and synthetic tractability make it amenable to parallel chemistry expansion.

Pre-Screening Triage Based on Computed Physicochemical Property Filters

With an XLogP3-AA of 4.2, zero H-bond donors, two H-bond acceptors, and a TPSA of 16.1 Ų, 4,8-dimethyl-2-piperidinoquinoline falls within CNS drug-like chemical space [3]. Its lipophilicity is 1.5 log units higher than unsubstituted 2-piperidinoquinoline, predicting superior blood-brain barrier permeability. Procurement teams selecting compounds for CNS-targeted phenotypic screens should prefer this analog over the less lipophilic unsubstituted parent if brain penetration is a critical assay parameter.

Cost-Efficient Primary Library Screening with Tiered Purity Selection

The availability of two commercial purity grades (90% and ≥95%) allows budget-conscious procurement decisions: the 90% grade (Leyan) is acceptable for high-throughput primary screens where hit confirmation includes orthogonal purity verification, while the ≥95% grade (AKSci) is recommended for dose-response follow-up and SAR expansion . In either case, in-house LC-MS quality control is strongly advised before committing to quantitative pharmacology experiments.

Quote Request

Request a Quote for 4,8-Dimethyl-2-piperidinoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.